

# Synthesis of Planar-Chiral Phosphines from Chromium Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: *benzene;chromium*

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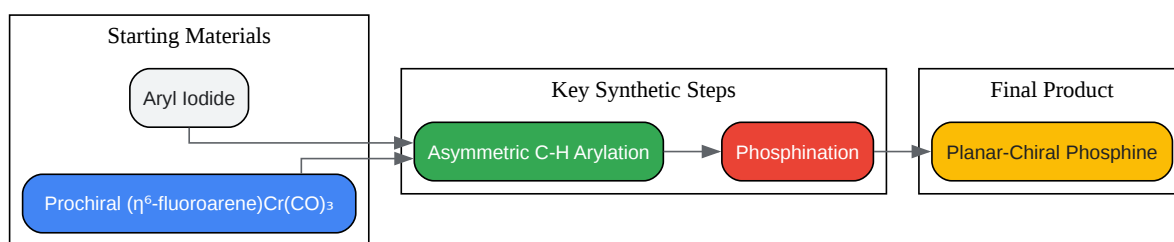
This document provides detailed application notes and protocols for the synthesis of planar-chiral phosphines derived from ( $\eta^6$ -arene)chromium complexes. The methodologies outlined herein are based on catalytic asymmetric C-H arylation and subsequent functionalization, offering a robust pathway to novel chiral ligands valuable in asymmetric catalysis.

## Introduction

Planar-chiral phosphines are a significant class of ligands in asymmetric catalysis, finding applications in a wide range of stereoselective transformations. The use of ( $\eta^6$ -arene)chromium complexes as precursors provides a powerful and versatile platform for the synthesis of these valuable compounds. The chromium tricarbonyl moiety serves a dual role: it activates the arene ring for functionalization and acts as a stereodirecting group, enabling high levels of enantioselectivity.[1][2] This document details a key methodology involving the catalytic asymmetric C-H arylation of prochiral ( $\eta^6$ -fluoroarene)chromium complexes, followed by the conversion of the resulting planar-chiral intermediates into mono- and diphosphine ligands.[1][3]

## Core Synthesis Strategy: Asymmetric C-H Arylation and Phosphination

The primary strategy involves a palladium-catalyzed, silver-promoted asymmetric C-H arylation of ( $\eta^6$ -fluoroarene)chromium tricarbonyl complexes. This initial step establishes the planar chirality with high enantioselectivity. The resulting functionalized chromium complexes are then converted into the desired phosphine ligands through nucleophilic substitution of the fluorine atom.



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Caption: Overall workflow for the synthesis of planar-chiral phosphines.

## Data Presentation

### Table 1: Optimization of Asymmetric C-H Arylation of ( $\eta^6$ -fluorobenzene)Cr(CO)<sub>3</sub>

Entry	Pd Source (mol%)	Ligand (mol%)	Additive (equiv)	Solvent	Temp (°C)	Yield (%)	er
1	Pd(dba) <sub>2</sub> (5)	(S)-BINAP (10)	TMP (2)	1,4-Dioxane	100	28	38:62
2	Pd(CH <sub>3</sub> CN) <sub>4</sub> (BF <sub>4</sub> ) <sub>2</sub> (5)	(S)-H <sub>8</sub> -BINAP(O) (10)	Ag <sub>2</sub> CO <sub>3</sub> (2)	1,4-Dioxane	100	75	95:5
3	Pd(OAc) <sub>2</sub> (5)	(S)-H <sub>8</sub> -BINAP(O) (10)	Ag <sub>2</sub> CO <sub>3</sub> (2)	Toluene	100	68	94:6
4	Pd(dba) <sub>2</sub> (5)	(S)-H <sub>8</sub> -BINAP(O) (10)	Ag <sub>2</sub> CO <sub>3</sub> (2)	1,4-Dioxane	80	65	93:7

Data extracted from literature reports on the catalytic asymmetric C-H arylation of ( $\eta^6$ -arene)chromium complexes.<sup>[1][4]</sup> er = enantiomeric ratio.

## Table 2: Substrate Scope for the Synthesis of Planar-Chiral Chromium Complexes

Substrate	Aryl Iodide	Product	Yield (%)	ee (%)
( $\eta^6$ -fluorobenzene)Cr(CO) <sub>3</sub>	4-iodo-anisole	( $\eta^6$ -(2-fluoro-6-(4-methoxyphenyl))benzene)Cr(CO) <sub>3</sub>	72	94
( $\eta^6$ -1,2-difluorobenzene)Cr(CO) <sub>3</sub>	Phenyl iodide	( $\eta^6$ -(1,2-difluoro-3-phenyl)benzene)Cr(CO) <sub>3</sub>	65	92
( $\eta^6$ -fluorotoluene)Cr(CO) <sub>3</sub>	4-iodotoluene	( $\eta^6$ -(2-fluoro-3-methyl-6-(p-tolyl))benzene)Cr(CO) <sub>3</sub>	78	96

Yields and enantiomeric excess (ee) are representative values from published data.[\[1\]](#)[\[5\]](#)

## Experimental Protocols

### Protocol 1: General Procedure for the Catalytic Asymmetric C-H Arylation

This protocol describes the synthesis of an enantioenriched planar-chiral ( $\eta^6$ -arene)chromium complex.

Materials:

- ( $\eta^6$ -fluoroarene)Cr(CO)<sub>3</sub> (1.0 equiv)
- Aryl iodide (1.2 equiv)
- Pd(CH<sub>3</sub>CN)<sub>4</sub>(BF<sub>4</sub>)<sub>2</sub> (0.05 equiv)
- (S)-H<sub>8</sub>-BINAP(O) (0.10 equiv)
- Ag<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

- Anhydrous 1,4-dioxane

#### Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add ( $\eta^6$ -fluoroarene)Cr(CO)<sub>3</sub>, aryl iodide, Pd(CH<sub>3</sub>CN)<sub>4</sub>(BF<sub>4</sub>)<sub>2</sub>, (S)-H<sub>8</sub>-BINAP(O), and Ag<sub>2</sub>CO<sub>3</sub>.
- Add anhydrous 1,4-dioxane via syringe.
- Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
- After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired planar-chiral chromium complex.
- Determine the enantiomeric excess by chiral HPLC analysis.

## Protocol 2: Synthesis of a Planar-Chiral Monophosphine

This protocol details the conversion of the planar-chiral chromium complex into a monophosphine ligand.

#### Materials:

- Enantioenriched planar-chiral ( $\eta^6$ -fluoro-aryl)Cr(CO)<sub>3</sub> (1.0 equiv)
- Lithium diphenylphosphide (LiPPh<sub>2</sub>) (1.5 equiv, as a solution in THF)
- Anhydrous tetrahydrofuran (THF)

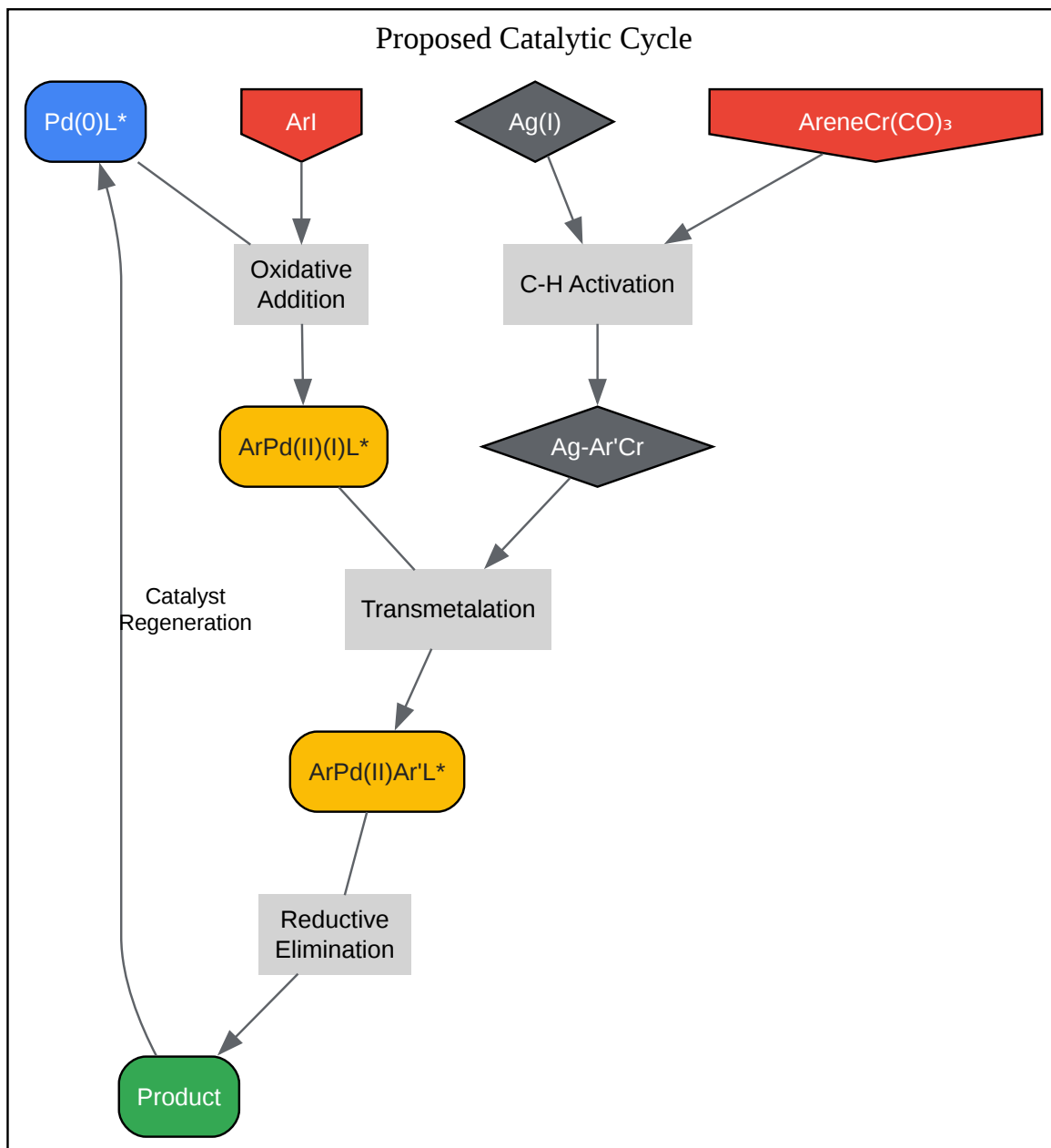
#### Procedure:

- Dissolve the planar-chiral ( $\eta^6$ -fluoro-aryl)Cr(CO)<sub>3</sub> in anhydrous THF in a flame-dried Schlenk tube under an argon atmosphere.

- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add the solution of LiPPh<sub>2</sub> in THF dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of degassed water.
- Extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the planar-chiral phosphine-chromium complex.

## Signaling Pathways and Logical Relationships

The proposed catalytic cycle for the asymmetric C-H arylation is depicted below. It is believed to involve a Pd-catalyzed/Ag-promoted system where the silver complex facilitates the C-H activation step.<sup>[3]</sup>



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